IT1t dihydrochloride IT1t dihydrochloride IT1t is a potent and selective CXCR4 antagonist (IC50 = 1.1 nM in calcium mobilization assays). IT1t may be potential useful as anti-HIV agent. The CXC chemokine receptor 4 (CXCR4) is an alpha G-protein coupled chemokine receptor that is widely expressed on most hematopoietic cells, predominantly leukocytes including neutrophils, monocytes, and macrophages.
Brand Name: Vulcanchem
CAS No.: 1092776-63-0
VCID: VC0531015
InChI: InChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H
SMILES: CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl
Molecular Formula: C21H36Cl2N4S2
Molecular Weight: 479.6 g/mol

IT1t dihydrochloride

CAS No.: 1092776-63-0

Inhibitors

VCID: VC0531015

Molecular Formula: C21H36Cl2N4S2

Molecular Weight: 479.6 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

IT1t dihydrochloride - 1092776-63-0

CAS No. 1092776-63-0
Product Name IT1t dihydrochloride
Molecular Formula C21H36Cl2N4S2
Molecular Weight 479.6 g/mol
IUPAC Name (6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate;dihydrochloride
Standard InChI InChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H
Standard InChIKey HFXJOXOIINQOEB-UHFFFAOYSA-N
SMILES CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl
Canonical SMILES CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl
Appearance Solid powder
Description IT1t is a potent and selective CXCR4 antagonist (IC50 = 1.1 nM in calcium mobilization assays). IT1t may be potential useful as anti-HIV agent. The CXC chemokine receptor 4 (CXCR4) is an alpha G-protein coupled chemokine receptor that is widely expressed on most hematopoietic cells, predominantly leukocytes including neutrophils, monocytes, and macrophages.
Purity >95% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms IT1t; IT1t dihydrochloride
Reference 1: Våbenø J, Haug BE, Rosenkilde MM. Progress toward rationally designed small-molecule peptide and peptidomimetic CXCR4 antagonists. Future Med Chem. 2015;7(10):1261-83. doi: 10.4155/fmc.15.64. PubMed PMID: 26144264.
2: Das D, Maeda K, Hayashi Y, Gavande N, Desai DV, Chang SB, Ghosh AK, Mitsuya H. Insights into the mechanism of inhibition of CXCR4: identification of Piperidinylethanamine analogs as anti-HIV-1 inhibitors. Antimicrob Agents Chemother. 2015 Apr;59(4):1895-904. doi: 10.1128/AAC.04654-14. Epub 2015 Jan 12. PubMed PMID: 25583709; PubMed Central PMCID: PMC4356787.
3: Cox BD, Prosser AR, Katzman BM, Alcaraz AA, Liotta DC, Wilson LJ, Snyder JP. Anti-HIV small-molecule binding in the peptide subpocket of the CXCR4:CVX15 crystal structure. Chembiochem. 2014 Jul 21;15(11):1614-20. doi: 10.1002/cbic.201402056. Epub 2014 Jul 2. PubMed PMID: 24990206.
4: Zhang C, Du C, Feng Z, Zhu J, Li Y. Hologram quantitative structure activity relationship, docking, and molecular dynamics studies of inhibitors for CXCR4. Chem Biol Drug Des. 2015 Feb;85(2):119-36. doi: 10.1111/cbdd.12377. Epub 2014 Jul 10. PubMed PMID: 24923360.
5: Yoshikawa Y, Oishi S, Kubo T, Tanahara N, Fujii N, Furuya T. Optimized method of G-protein-coupled receptor homology modeling: its application to the discovery of novel CXCR7 ligands. J Med Chem. 2013 Jun 13;56(11):4236-51. doi: 10.1021/jm400307y. Epub 2013 May 29. PubMed PMID: 23656360.
6: Bhattacharya S, Lam AR, Li H, Balaraman G, Niesen MJ, Vaidehi N. Critical analysis of the successes and failures of homology models of G protein-coupled receptors. Proteins. 2013 May;81(5):729-39. doi: 10.1002/prot.24195. Epub 2013 Feb 14. PubMed PMID: 23042299; PubMed Central PMCID: PMC3785289.
7: Rodríguez D, Gutiérrez-de-Terán H. Characterization of the homodimerization interface and functional hotspots of the CXCR4 chemokine receptor. Proteins. 2012 Aug;80(8):1919-28. doi: 10.1002/prot.24099. Epub 2012 May 25. PubMed PMID: 22513895.
8: Wu B, Chien EY, Mol CD, Fenalti G, Liu W, Katritch V, Abagyan R, Brooun A, Wells P, Bi FC, Hamel DJ, Kuhn P, Handel TM, Cherezov V, Stevens RC. Structures of the CXCR4 chemokine GPCR with small-molecule and cyclic peptide antagonists. Science. 2010 Nov 19;330(6007):1066-71. doi: 10.1126/science.1194396. Epub 2010 Oct 7. PubMed PMID: 20929726; PubMed Central PMCID: PMC3074590.
PubChem Compound 25178351
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator